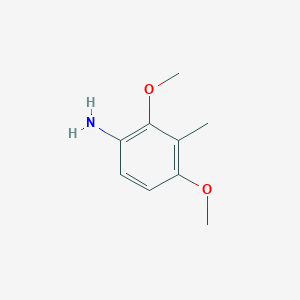

2,4-Dimethoxy-3-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxy-3-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-6-8(11-2)5-4-7(10)9(6)12-3/h4-5H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGULTIKEJDJLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10510140 | |

| Record name | 2,4-Dimethoxy-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73233-86-0 | |

| Record name | 2,4-Dimethoxy-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Pathways of 2,4 Dimethoxy 3 Methylaniline

Reactions at the Amine Nitrogen

The primary amino group of 2,4-Dimethoxy-3-methylaniline serves as a key functional handle for a variety of chemical modifications, including acylation, alkylation, and condensation reactions.

Acylation of the amino group in anilines is a common strategy to form amides. This transformation is typically achieved by reacting the aniline (B41778) with acylating agents such as acid chlorides or anhydrides in the presence of a base. For this compound, this reaction would reduce the basicity of the nitrogen and its activating effect on the aromatic ring. For example, acetylation with acetic anhydride would yield N-(2,4-dimethoxy-3-methylphenyl)acetamide. This reaction is not only a method for synthesizing amides but also serves as a protective strategy in electrophilic aromatic substitution to control reactivity and prevent polysubstitution. libretexts.org

| Reaction Type | Reactant | Reagent(s) | Typical Product |

| Acetylation | This compound | Acetic anhydride, Pyridine | N-(2,4-dimethoxy-3-methylphenyl)acetamide |

| Benzoylation | This compound | Benzoyl chloride, Base (e.g., NaOH) | N-(2,4-dimethoxy-3-methylphenyl)benzamide |

The nitrogen atom of the amino group can be alkylated or arylated through nucleophilic substitution reactions. Alkylation can be achieved using alkyl halides, though overalkylation to form secondary and tertiary amines, and even quaternary ammonium salts, can be a challenge. researchgate.net The use of specific alkylating agents and control of reaction conditions are crucial for selectivity. iitm.ac.in For instance, reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for mono-alkylation.

| Reaction Type | Reactant | Reagent(s) | Typical Product |

| N-Methylation | This compound | Dimethyl carbonate (DMC) or Methanol (B129727) over a solid acid catalyst | 2,4-Dimethoxy-N,3-dimethylaniline |

| N-Ethylation | This compound | Ethyl iodide, Base (e.g., K2CO3) | N-Ethyl-2,4-dimethoxy-3-methylaniline |

The primary amino group of this compound readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones. orientjchem.orgsemanticscholar.org These reactions, typically catalyzed by an acid, involve the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an imine or related product. This reactivity is fundamental to the synthesis of a wide range of derivatives, including Schiff bases.

A significant class of condensation reactions involves the formation of Schiff bases (or azomethines) through the reaction of this compound with aldehydes or ketones. nih.govdu.ac.ir The reaction proceeds via a hemiaminal intermediate which then eliminates water to form the characteristic C=N double bond of the imine. orientjchem.org These reactions are often reversible and are typically carried out in solvents that allow for the removal of water, driving the equilibrium towards the product. du.ac.irajol.info Schiff bases are valuable intermediates in organic synthesis and have applications in various fields. nih.govajol.info

| Reactant 1 | Reactant 2 (Carbonyl) | Catalyst | Product (Schiff Base) |

| This compound | Benzaldehyde (B42025) | Acid (e.g., p-TsOH) | (E)-N-benzylidene-2,4-dimethoxy-3-methylaniline |

| This compound | Salicylaldehyde | None (reflux in ethanol) | 2-(((2,4-dimethoxy-3-methylphenyl)imino)methyl)phenol |

| This compound | Acetone | Acid (e.g., H2SO4) | N-(propan-2-ylidene)-2,4-dimethoxy-3-methylaniline |

Electrophilic Aromatic Substitution Reactions on the Dimethoxybenzene Ring

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: the primary amine (-NH2), two methoxy (B1213986) (-OCH3) groups, and a methyl (-CH3) group. The amino group is the most powerful activating and ortho-, para-directing substituent, followed by the methoxy groups. The positions open for substitution are C5 and C6. The steric hindrance from the adjacent methyl group at C3 and the methoxy group at C4 would likely influence the regioselectivity of incoming electrophiles, favoring substitution at the less hindered C5 position.

Halogenation of highly activated anilines often proceeds rapidly and can lead to polysubstitution. libretexts.org For this compound, direct bromination with bromine water would be expected to yield a polybrominated product. To achieve selective monohalogenation, the high reactivity of the amino group must be moderated. This is commonly done by converting the amino group into an amide (e.g., an acetamide) prior to halogenation. libretexts.org The less activating amide group still directs ortho- and para-, allowing for controlled substitution. Subsequent hydrolysis of the amide regenerates the amino group. Given the substitution pattern, the primary site for halogenation would be the C5 position.

| Reaction Type | Reactant | Reagent(s) | Expected Major Product | Notes |

| Bromination (uncontrolled) | This compound | Br2 in H2O | Polysubstituted product | The ring is highly activated, leading to multiple substitutions. |

| Bromination (controlled) | N-(2,4-dimethoxy-3-methylphenyl)acetamide | Br2 in Acetic Acid | N-(5-bromo-2,4-dimethoxy-3-methylphenyl)acetamide | Acyl protection allows for monosubstitution. The amine can be regenerated by hydrolysis. |

| Chlorination | N-(2,4-dimethoxy-3-methylphenyl)acetamide | N-Chlorosuccinimide (NCS) | N-(5-chloro-2,4-dimethoxy-3-methylphenyl)acetamide | NCS is a milder chlorinating agent suitable for activated rings. |

Nitration and Sulfonation Reactions

Direct nitration or sulfonation of highly activated anilines is often complicated by the strong oxidizing nature of the reagents, which can lead to the degradation of the starting material. youtube.com Therefore, a common strategy involves the preliminary protection of the amino group, typically through acetylation with acetic anhydride. This transformation moderates the activating influence of the amino group and prevents unwanted side reactions.

Once protected as 2',4'-Dimethoxy-3'-methylacetanilide, the molecule can undergo electrophilic aromatic substitution. The directing effects of the acetamido, methoxy, and methyl groups all converge to activate the C6 position, which is ortho to the powerful acetamido director and para to the C4-methoxy group.

Nitration: The introduction of a nitro group is achieved by treating the acetylated compound with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comgoogle.com The reaction proceeds via the electrophilic attack of the nitronium ion (NO₂)⁺, yielding the 6-nitro derivative as the principal product. Subsequent hydrolysis of the acetamido group under acidic or basic conditions regenerates the amino functionality, affording 2,4-Dimethoxy-3-methyl-6-nitroaniline.

Sulfonation: Similarly, sulfonation involves reacting the protected aniline with fuming sulfuric acid (sulfur trioxide in sulfuric acid). The electrophile in this reaction is SO₃. This leads to the formation of 2',4'-Dimethoxy-3'-methylacetanilide-6-sulfonic acid. As with nitration, the final step would involve the removal of the acetyl protecting group to yield this compound-6-sulfonic acid.

| Step | Reactant | Reagents | Major Product | Reaction Type |

|---|---|---|---|---|

| 1 (Protection) | This compound | Acetic Anhydride ((CH₃CO)₂O) | 2',4'-Dimethoxy-3'-methylacetanilide | Acetylation |

| 2 (Nitration) | 2',4'-Dimethoxy-3'-methylacetanilide | HNO₃ / H₂SO₄ | 2',4'-Dimethoxy-3'-methyl-6'-nitroacetanilide | Electrophilic Aromatic Substitution |

| 3 (Deprotection) | 2',4'-Dimethoxy-3'-methyl-6'-nitroacetanilide | H₃O⁺ or OH⁻ | 2,4-Dimethoxy-3-methyl-6-nitroaniline | Hydrolysis |

Formylation and Acylation of the Aromatic Ring

The high electron density of the aromatic ring in this compound makes it a prime substrate for formylation and acylation reactions, which introduce carbonyl functionalities onto the ring.

Formylation: The Vilsmeier-Haack reaction is a standard method for formylating activated aromatic compounds. It employs a Vilsmeier reagent, typically generated from phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF). As with other electrophilic substitutions on this ring system, the formyl group (-CHO) is directed to the most nucleophilic C6 position, resulting in the formation of 2-Amino-3,5-dimethoxy-4-methylbenzaldehyde.

Acylation: Friedel-Crafts acylation allows for the introduction of an acyl group (R-C=O) using an acyl halide or anhydride in the presence of a Lewis acid catalyst. However, the free amino group can react with the Lewis acid, deactivating the ring. Therefore, acetylation of the amino group is again a prerequisite. The resulting 2',4'-Dimethoxy-3'-methylacetanilide can then be acylated, for instance, with acetyl chloride and aluminum chloride. The acyl group will be directed to the C6 position to produce 6'-Acetyl-2',4'-dimethoxy-3'-methylacetanilide. Subsequent deprotection would yield the corresponding amino ketone.

| Reactant | Reagents | Major Product | Reaction Type |

|---|---|---|---|

| 2',4'-Dimethoxy-3'-methylacetanilide | 1. Acetyl Chloride (CH₃COCl), AlCl₃ 2. H₂O | 6'-Acetyl-2',4'-dimethoxy-3'-methylacetanilide | Electrophilic Aromatic Substitution (Acylation) |

| 6'-Acetyl-2',4'-dimethoxy-3'-methylacetanilide | H₃O⁺ or OH⁻ | 1-(2-Amino-3,5-dimethoxy-4-methylphenyl)ethan-1-one | Hydrolysis |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SₙAr) reactions typically require an aromatic ring that is rendered electron-deficient by the presence of strong electron-withdrawing groups. libretexts.org The parent compound, this compound, is electron-rich due to its activating substituents and is therefore not a suitable substrate for SₙAr.

However, its chemical derivatives can be engineered to undergo such transformations. For instance, following the nitration pathway described in section 3.2.2, the resulting 2,4-Dimethoxy-3-methyl-6-nitroaniline possesses a powerful electron-withdrawing nitro group. The presence of this nitro group significantly alters the electronic character of the ring, making it susceptible to nucleophilic attack. In this nitro-activated system, one of the methoxy groups could potentially serve as a leaving group in a reaction with a strong nucleophile, such as sodium methoxide or an amine. Research on the related compound 2,4-dimethoxynitrobenzene has shown that alkoxy groups can act as leaving groups in SₙAr reactions, particularly with the assistance of microwave irradiation. nih.gov This provides a viable, albeit indirect, pathway for this compound to participate in nucleophilic aromatic substitution.

Oxidative Transformations of this compound

The oxidation of aniline and its derivatives can proceed through various pathways, often involving the formation of radical cations as key intermediates. mdpi.com The specific outcome depends on the oxidant used and the reaction conditions.

For this compound, electrochemical or chemical oxidation would likely lead to the initial formation of an anilinyl radical cation. This highly reactive species can then undergo several transformations:

Dimerization: The radical cations can couple to form dimeric structures. Common coupling modes for anilines include head-to-tail (N-to-C) or tail-to-tail (C-to-C) linkages. Given the activated C6 position, a likely product would be a C-C linked biphenyl derivative or an N-C linked diphenylamine-type structure.

Polymerization: Under certain conditions, oxidative coupling can continue, leading to the formation of polymeric materials (polyanilines). These polymers often possess interesting electronic properties.

Quinone Formation: With strong oxidizing agents, the aromatic ring itself can be oxidized, potentially leading to the formation of quinone-like structures, although this often involves the loss of substituents.

| Reaction Type | Key Intermediate | Potential Product Class |

|---|---|---|

| Oxidative Coupling | Anilinyl Radical Cation | Biphenyl derivatives (C-C linked dimers) |

| Oxidative Coupling | Anilinyl Radical Cation | Diphenylamine derivatives (N-C linked dimers) |

| Oxidative Polymerization | Anilinyl Radical Cation | Substituted Polyaniline |

Cyclization Reactions Involving this compound as a Precursor

Anilines are fundamental building blocks in the synthesis of nitrogen-containing heterocycles. This compound is a valuable precursor for constructing complex fused-ring systems, particularly quinolines. Several classic named reactions can be employed for this purpose.

Conrad-Limpach Synthesis: This method involves a two-step sequence for producing 4-hydroxyquinolines (quinolones). orientjchem.org

Condensation: this compound is first reacted with a β-ketoester, such as ethyl acetoacetate, at moderate temperatures. This step involves the nucleophilic attack of the aniline nitrogen on the keto-carbonyl group, followed by dehydration to form a β-anilinoacrylate intermediate.

Cyclization: The intermediate is then heated to a high temperature (typically >200 °C). This induces an intramolecular cyclization via electrophilic attack of the aromatic ring at the C6 position onto the ester carbonyl, followed by the elimination of ethanol (B145695) to form the stable heterocyclic ring system.

The product of this reaction sequence would be 5,7-Dimethoxy-6,8-dimethyl-4-hydroxyquinoline. This highlights the utility of this compound in generating highly substituted and potentially biologically active quinoline (B57606) scaffolds. Other established methods like the Knorr and Friedländer syntheses could similarly utilize this aniline to produce different classes of quinoline derivatives. orientjchem.orgorganic-chemistry.org

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 (Condensation) | This compound + Ethyl Acetoacetate | Moderate heat (e.g., 140 °C) | Ethyl 3-((2,4-dimethoxy-3-methylphenyl)amino)but-2-enoate |

| 2 (Cyclization) | Ethyl 3-((2,4-dimethoxy-3-methylphenyl)amino)but-2-enoate | High heat (e.g., 250 °C) | 5,7-Dimethoxy-4,8-dimethylquinolin-2(1H)-one |

Advanced Spectroscopic and Analytical Characterization Techniques for 2,4 Dimethoxy 3 Methylaniline

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule and their bonding environment.

The IR and Raman spectra of 2,4-Dimethoxy-3-methylaniline would be characterized by absorptions corresponding to its amine, methoxy (B1213986), methyl, and aromatic components.

N-H Vibrations: As a primary amine, two distinct N-H stretching bands are expected in the IR spectrum, corresponding to the asymmetric (higher frequency, ~3450 cm⁻¹) and symmetric (lower frequency, ~3350 cm⁻¹) vibrations. libretexts.orgacs.org An N-H scissoring (bending) vibration should appear as a strong band in the 1600–1650 cm⁻¹ region. wpmucdn.com

C-H Vibrations: Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and methoxy groups will produce strong bands just below 3000 cm⁻¹ (approx. 2830–2980 cm⁻¹).

C-O Vibrations: The two methoxy groups will give rise to strong C-O stretching bands. The asymmetric C-O-C stretch is expected around 1200–1275 cm⁻¹, while the symmetric stretch appears near 1000–1075 cm⁻¹. uninsubria.it

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene (B151609) ring will produce several bands of variable intensity in the 1450–1600 cm⁻¹ region. Out-of-plane C-H bending vibrations ("wags") in the 750-900 cm⁻¹ region can be indicative of the substitution pattern. spectroscopyonline.com

Table 3: Predicted Vibrational Mode Assignments for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| N-H Asymmetric & Symmetric Stretch | 3350 - 3500 | Medium-Strong | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2830 - 2980 | Strong | Strong |

| N-H Scissoring (Bending) | 1600 - 1650 | Strong | Weak |

| Aromatic C=C Ring Stretch | 1450 - 1600 | Medium-Strong | Strong |

| Asymmetric C-O-C Stretch | 1200 - 1275 | Strong | Medium |

| Symmetric C-O-C Stretch | 1000 - 1075 | Strong | Weak |

| Aromatic C-H Out-of-Plane Bend | 750 - 900 | Strong | Weak |

The primary amine group of this compound is capable of acting as a hydrogen bond donor. In the solid state or as a concentrated liquid, significant intermolecular hydrogen bonding of the N-H···N type is expected. This interaction would be evident in the IR spectrum by a noticeable broadening and a shift to lower frequency (red-shift) of the N-H stretching bands compared to the spectrum of a dilute solution in a non-polar solvent like carbon tetrachloride. libretexts.org

Furthermore, the presence of a methoxy group at the ortho position (C-2) raises the possibility of a weak intramolecular hydrogen bond between one of the amine protons and the methoxy oxygen (N-H···O). If present, this would create a five-membered ring structure. Such an interaction would likely result in a distinct, sharp N-H stretching band at a lower frequency that remains unchanged upon dilution, as intramolecular bonding is not concentration-dependent. The strength and presence of this interaction could be investigated through variable concentration IR studies and supported by computational modeling.

An extensive search for specific experimental data on this compound has been conducted to generate the requested article. However, detailed research findings for the advanced spectroscopic and analytical characterization techniques specified—including High-Resolution Mass Spectrometry (HRMS), fragmentation pattern analysis, UV-Vis spectroscopy, and single crystal X-ray diffraction—are not available in the public domain for this specific compound.

The search yielded information on related isomers or general principles of the analytical techniques, but no concrete data such as exact mass, fragmentation ions, molar absorptivity, electronic transition assignments, or crystallographic parameters (e.g., crystal system, space group, unit cell dimensions) for this compound could be located.

Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the strict outline and content requirements of the prompt. Generating content for the specified sections without verifiable data would result in speculation and inaccuracy.

X-ray Crystallography and Diffraction Techniques

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental to the characterization of crystalline solids. carleton.edu It provides a unique "fingerprint" of a compound's solid phase, enabling identification, assessment of crystallinity, and determination of unit cell dimensions. carleton.eduiastate.edu For a polycrystalline material like a powdered sample of this compound, PXRD is indispensable for phase identification and quality control. jove.com

The technique operates on the principle of constructive interference of monochromatic X-rays scattered by the electron clouds of atoms arranged in an orderly, periodic lattice. carleton.edu This phenomenon is described by Bragg's Law (nλ = 2d sin θ), which relates the wavelength of the X-rays (λ), the spacing between crystal lattice planes (d), and the angle of diffraction (θ). carleton.edu A PXRD pattern is a plot of the intensity of diffracted X-rays versus the detection angle 2θ. The resulting peaks are characteristic of the crystalline structure of the material. libretexts.org

In the analysis of this compound, a finely ground powder of the compound is exposed to a collimated beam of X-rays. As the sample is scanned through a range of angles, the detector records the angles at which constructive interference occurs, generating a unique diffractogram. This pattern can be used to:

Confirm Identity: By comparing the experimental pattern to a reference database or a theoretically calculated pattern, the identity of the crystalline phase can be confirmed. iastate.edu

Assess Purity: The presence of sharp, well-defined peaks indicates a highly crystalline material. The absence of peaks from other crystalline substances confirms phase purity.

Determine Crystal Structure: While challenging for complex organic molecules, advanced methods can allow for the determination of the crystal system and unit cell parameters directly from high-quality powder data. researchgate.netjst.go.jp

The data obtained from a PXRD analysis of a crystalline this compound sample would be presented in a table format, detailing the diffraction angles and corresponding d-spacings.

Interactive Data Table: Illustrative PXRD Data for Crystalline this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 60 |

| 18.8 | 4.72 | 100 |

| 21.1 | 4.21 | 95 |

| 23.5 | 3.78 | 70 |

| 25.9 | 3.44 | 55 |

| 28.3 | 3.15 | 40 |

Chromatographic Methods for Purity and Mixture Analysis

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. For this compound, both gas and liquid chromatography are powerful tools for assessing purity and analyzing its presence in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. An inert carrier gas (the mobile phase), such as helium, transports the vaporized sample through a long, thin capillary column (the stationary phase). The separation is based on the differential partitioning of the compound between the carrier gas and the stationary phase, with retention time being a key identifier.

After separation, the eluted compound enters the mass spectrometer, which bombards it with electrons (typically via Electron Ionization, EI). This causes the molecule to ionize and break apart into charged fragments. The mass-to-charge ratio (m/z) of these fragments is measured, producing a mass spectrum that serves as a molecular fingerprint.

The fragmentation pattern for this compound (Molecular Weight: 167.21 g/mol ) can be predicted based on the fragmentation of related aromatic amines and ethers. The molecular ion peak (M⁺) would be expected at m/z 167. Key fragmentation pathways would likely include:

Loss of a methyl group (-CH₃): A common fragmentation for methoxy compounds, leading to a significant peak at m/z 152 (M-15). This fragment is often stabilized by the formation of a benzyl-type cation.

Alpha-cleavage: Amines characteristically undergo cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.org

Loss of formaldehyde (B43269) (-CH₂O): Successive losses from the methoxy groups can also occur.

These fragmentation patterns allow for unambiguous identification of the compound.

Interactive Data Table: Predicted GC-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Relative Abundance |

| 167 | [M]⁺ (Molecular Ion) | High |

| 152 | [M-CH₃]⁺ | High |

| 137 | [M-2CH₃]⁺ or [M-CH₂O]⁺ | Moderate |

| 122 | [M-CH₃-CH₂O]⁺ | Moderate |

| 107 | Aromatic fragment | Low |

| 77 | Phenyl fragment [C₆H₅]⁺ | Low |

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is particularly well-suited for compounds that are not sufficiently volatile or are thermally unstable for GC, although it is also widely used for compounds like this compound. researchgate.net

The methodology involves a liquid mobile phase being pumped at high pressure through a column packed with a solid stationary phase. For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically most effective. researchgate.net In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. rsc.orgsielc.com

When the sample is injected, components are separated based on their relative hydrophobicity. More nonpolar compounds interact more strongly with the stationary phase and elute later, while more polar compounds are swept through the column more quickly by the polar mobile phase. The retention time is characteristic of the compound under specific conditions (mobile phase composition, flow rate, column type, and temperature). Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in this compound absorbs UV light.

The separation of positional isomers of substituted anilines can often be achieved with high resolution using HPLC, making it a valuable tool for ensuring isomeric purity. chromforum.orgnih.gov

Interactive Data Table: Typical HPLC Parameters for Analysis of this compound

| Parameter | Specification |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or Gradient mixture of Acetonitrile and Water (e.g., 65:35 v/v) tandfonline.com |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~280 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Theoretical and Computational Investigations of 2,4 Dimethoxy 3 Methylaniline

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for modeling the geometric and electronic properties of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the behavior of electrons within a molecule, thereby providing a detailed picture of its structure and energy.

Density Functional Theory (DFT) is a prominent quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.orgarxiv.org Its popularity stems from a favorable balance between computational cost and accuracy. arxiv.orgarxiv.org The core principle of DFT is that all ground-state properties of a system can be determined from its electron density, which is a function of only three spatial coordinates. arxiv.org

In practice, DFT calculations are typically performed using the Kohn-Sham formalism, which simplifies the complex problem of interacting electrons into a more manageable system of non-interacting electrons moving in an effective potential. arxiv.org A key application of DFT is geometry optimization, a process that seeks to find the coordinates of atoms corresponding to the minimum energy on the potential energy surface. scispace.com This procedure yields the most stable three-dimensional structure of the molecule. For a molecule like 2,4-Dimethoxy-3-methylaniline, DFT would be used to calculate optimal bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is employed to analyze the electronic structure, providing crucial data on molecular orbitals and energy levels, which are essential for understanding the molecule's reactivity and spectroscopic properties. scispace.com

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental principles without the use of experimental data or empirical parameters. These methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), provide highly accurate solutions to the Schrödinger equation. Theoretical studies on related molecules, such as p-methylaniline, have utilized ab initio calculations at the MP2 level to investigate molecular structure and vibrational frequencies. researchgate.net While computationally more intensive than DFT, ab initio methods are often used as a benchmark for their high accuracy in determining molecular properties.

The accuracy of both DFT and ab initio calculations is critically dependent on two key choices: the exchange-correlation functional and the basis set.

Exchange-Correlation Functionals: In DFT, the exchange-correlation (XC) functional is an essential component that accounts for the complex many-body interactions between electrons. arxiv.org The exact form of this functional is unknown, and various approximations have been developed. arxiv.org These functionals are often categorized in a hierarchy known as "Jacob's Ladder," ranging from the Local Density Approximation (LDA) to Generalized Gradient Approximations (GGA), meta-GGAs, hybrid functionals, and double-hybrid functionals. mdpi.comuni-paderborn.de Hybrid functionals, such as the widely used B3LYP, incorporate a portion of exact exchange from Hartree-Fock theory and have proven reliable for a wide range of organic molecules. mdpi.comnih.gov The selection of an appropriate functional is a problematic issue, as some are better suited for energy-based parameters while others excel at describing electron density-based quantities. mdpi.com

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets include more functions and provide a more accurate description of the electron distribution, particularly for electrons far from the nucleus and in bonding regions. Common examples include the Pople-style basis sets (e.g., 6-311++G(d,p)) and the correlation-consistent basis sets (e.g., aug-cc-pVQZ). mdpi.comclinicsearchonline.org The choice of basis set represents a trade-off between accuracy and computational cost. For instance, the B3LYP functional paired with a DGDZVP2 basis set has been identified as a reliable combination for calculating the properties of certain nanoclusters. nih.gov

Molecular Properties and Electronic Structure Analysis

Computational methods provide access to a variety of molecular descriptors that help in analyzing the electronic structure and predicting chemical behavior.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy of the HOMO is associated with the molecule's electron-donating ability, whereas the LUMO's energy relates to its electron-accepting ability. ajchem-a.com

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). wikipedia.org This gap is a critical parameter for determining molecular stability and reactivity. malayajournal.orgajchem-a.com A small energy gap suggests that a molecule is more reactive and less stable, as electrons can be more easily excited from the HOMO to the LUMO. researchgate.net Conversely, a large energy gap indicates high chemical stability and low reactivity. ajchem-a.com For example, DFT calculations on related aniline (B41778) derivatives show varying energy gaps, indicating differences in their stability and reactivity. thaiscience.info

To illustrate this concept, the following table presents calculated electronic properties for related aniline compounds using the B3LYP/6-311G(d,p) method.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| p-Nitroaniline | -6.6535 | -2.7628 | 3.8907 |

| p-Aminoaniline | -4.9581 | -0.3562 | 4.6019 |

| p-Isopropylaniline | -5.4668 | -0.1700 | 5.2968 |

| Data sourced from reference thaiscience.info. |

This data demonstrates that p-nitroaniline, with the smallest energy gap, is the most reactive, while p-isopropylaniline is the most stable among the three. thaiscience.info

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic species. malayajournal.org The MEP map illustrates the net electrostatic effect of the molecule's total charge distribution (electrons and nuclei). malayajournal.org

In a typical MEP map, different colors represent different values of electrostatic potential. researchgate.net Regions of negative potential, usually colored red, are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and are prone to nucleophilic attack. researchgate.net Green areas indicate regions of neutral or zero potential. researchgate.net MEP analysis is widely used to identify reactive sites, understand hydrogen bonding interactions, and study biological recognition processes. malayajournal.org For an aniline derivative like this compound, one would expect to find negative potential (red/yellow regions) concentrated around the electronegative nitrogen and oxygen atoms, indicating these as likely sites for electrophilic interaction. The hydrogen atoms of the amine group would likely exhibit a positive potential (blue region), marking them as sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis and Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in molecules, providing a chemical interpretation of the wavefunction in terms of classic Lewis structures, lone pairs, and bonds. researchgate.net This analysis can elucidate intramolecular interactions, such as charge transfer, by examining the interactions between filled (donor) and empty (acceptor) orbitals.

For an aniline derivative like this compound, NBO analysis would typically investigate:

Lewis Structure and Electron Density: It would determine the most accurate Lewis structure and calculate the electron occupancy of the orbitals corresponding to core electrons, lone pairs (on nitrogen and oxygen atoms), and the various sigma (σ) and pi (π) bonds. Typically, occupancies for Lewis-type orbitals are close to two electrons. researchgate.net

Intramolecular Charge Transfer (ICT): The analysis would focus on delocalization effects, quantified by second-order perturbation theory. This reveals the energetic significance of charge transfer from donor NBOs (like the nitrogen lone pair or π-orbitals of the benzene (B151609) ring) to acceptor NBOs (like the antibonding σ* or π* orbitals). In substituted anilines, significant delocalization is expected from the nitrogen lone pair and the oxygen lone pairs of the methoxy (B1213986) groups into the antibonding π* orbitals of the aromatic ring.

Without a specific computational study on this compound, no quantitative data on orbital occupancies or donor-acceptor interaction energies can be provided.

Reactivity Indices (e.g., Fukui functions, Electrophilicity Index)

Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical reactivity through various indices. These indices help predict the most reactive sites within a molecule for electrophilic, nucleophilic, or radical attacks.

Fukui Functions: The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. Condensed Fukui functions (fk+, fk-, fk0) are calculated for each atomic site (k) to predict susceptibility to nucleophilic, electrophilic, and radical attack, respectively. For this compound, one would expect the electron-donating amino and methoxy groups to influence the reactive sites on the aromatic ring, making certain carbon atoms more susceptible to electrophilic attack (higher fk- values).

Electrophilicity Index (ω): This global reactivity index, introduced by Parr, measures the stabilization in energy when a molecule acquires additional electronic charge from its environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile. The value for this compound would depend on its ionization potential and electron affinity, which are derived from the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Given the electron-rich nature of the molecule, it is expected to have a relatively low electrophilicity index.

Specific values for the Fukui functions and the electrophilicity index for this compound are not available in published research.

Spectroscopic Property Simulations

Computational methods are widely used to simulate and predict various types of molecular spectra, aiding in the interpretation of experimental data.

Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the 1H and 13C NMR chemical shifts of a molecule. The accuracy of these predictions depends on the chosen level of theory and basis set. For this compound, calculations would predict the chemical shifts for the distinct protons and carbons of the methyl, methoxy, and amino groups, as well as those on the aromatic ring. These predicted values are typically compared against an internal standard like tetramethylsilane (B1202638) (TMS) and can help in assigning peaks in an experimental spectrum. However, no such computational data has been published for this specific compound.

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities in both IR and Raman spectra. The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors in the computational method. A simulated vibrational analysis for this compound would identify the frequencies associated with specific bond stretches (N-H, C-H, C-N, C-O, C=C), bends, and torsions within the molecule. This information is crucial for the detailed assignment of experimental spectra. No simulated IR or Raman data for this compound is currently available.

Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for simulating the electronic absorption spectra (UV-Vis) of molecules. The calculation provides the excitation energies (which correspond to absorption wavelengths) and oscillator strengths (which relate to the intensity of the absorption bands). For an aromatic compound like this compound, the UV-Vis spectrum is dominated by π → π* transitions. A TD-DFT study would identify the specific molecular orbitals involved in the most significant electronic transitions, such as the HOMO-LUMO transition, and predict the maximum absorption wavelength (λmax). This information helps to understand the electronic structure and optical properties of the molecule. Specific TD-DFT predictions for this compound have not been reported.

Intermolecular Interaction Studies

The study of intermolecular interactions is essential for understanding the behavior of molecules in condensed phases (liquids and solids) and their interactions with other molecules. Computational methods can be used to model and quantify these forces. For a molecule like this compound, key interactions would include:

Hydrogen Bonding: The amino (-NH2) group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors.

Dipole-Dipole Interactions: As a polar molecule, it will exhibit dipole-dipole interactions.

Van der Waals Forces: These include dispersion forces that are present between all molecules.

Computational studies can model dimers or larger clusters of the molecule to calculate interaction energies and investigate the preferred geometric arrangements in the solid state. Such studies provide insight into the physical properties of the substance, such as its boiling point and solubility. However, specific computational studies on the intermolecular interactions of this compound are absent from the scientific literature.

Hirshfeld Surface Analysis and Crystal Packing

Hirshfeld surface analysis is a versatile method used to explore intermolecular interactions in crystal structures. It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron distribution of the entire crystal. The resulting Hirshfeld surface provides a unique three-dimensional picture of the molecule's shape within its crystalline environment.

By mapping various properties onto this surface, one can gain a wealth of information about intermolecular contacts. A key property is the normalized contact distance (dnorm), which is based on the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. The dnorm surface is typically colored to highlight different types of contacts:

Red regions indicate contacts shorter than the sum of the van der Waals radii, often corresponding to strong interactions like hydrogen bonds.

White regions represent contacts approximately equal to the van der Waals radii.

Blue regions denote contacts longer than the van der Waals radii.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Interaction Type | Percentage Contribution (%) |

| H···H | 45.2 |

| C···H/H···C | 28.5 |

| O···H/H···O | 15.8 |

| N···H/H···N | 5.5 |

| C···C | 3.0 |

| Other | 2.0 |

Note: This data is hypothetical and serves as an illustrative example of what a Hirshfeld surface analysis might reveal.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique that allows for the visualization of weak interactions in real space. nih.gov It is based on the relationship between the electron density (ρ) and its reduced density gradient (s). nih.gov Regions of non-covalent interactions are characterized by low electron density and a low reduced density gradient.

The results of an NCI analysis are typically visualized as isosurfaces in three-dimensional space, colored according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density. This coloring scheme helps to distinguish between different types of non-covalent interactions:

Blue isosurfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green isosurfaces represent weak, attractive van der Waals interactions.

Red isosurfaces signify repulsive interactions, such as steric clashes. umn.edu

By examining the NCI plots for this compound, one could identify the specific regions of the molecule involved in attractive and repulsive interactions. For instance, blue regions might be expected near the amine group, indicating potential hydrogen bonding, while green surfaces would likely be present around the aromatic ring and methyl groups, signifying van der Waals forces. Red areas could appear in regions where bulky groups are in close proximity, indicating steric hindrance.

Table 2: Expected Non-Covalent Interactions in this compound

| Type of Interaction | Interacting Groups | NCI Isosurface Color |

| Hydrogen Bonding | Amine (N-H) with Methoxy (O) | Blue |

| van der Waals | Aromatic Rings, Methyl Groups | Green |

| Steric Repulsion | Crowded Methoxy and Methyl Groups | Red |

Note: This table is based on the expected chemical nature of the functional groups present in the molecule and serves as a predictive guide.

Applications of 2,4 Dimethoxy 3 Methylaniline As a Building Block in Complex Chemical Synthesis

Precursor for Heterocyclic Compound Synthesis

The structure of 2,4-Dimethoxy-3-methylaniline is particularly well-suited for the synthesis of fused heterocyclic systems, which are foundational to many areas of medicinal and materials chemistry. The amine group provides a reactive site for annulation reactions, while the methoxy (B1213986) groups activate the aromatic ring, influencing the regioselectivity of cyclization and subsequent functionalization.

Indole (B1671886) Derivatives with Methoxy Activation

The synthesis of indole frameworks, a core structure in numerous natural products and pharmaceuticals, can be effectively achieved using substituted anilines. The presence of methoxy groups on the aniline (B41778) ring, as in this compound, plays a crucial role in activating the molecule for cyclization reactions such as the Fischer indole synthesis. These electron-donating groups enhance the nucleophilicity of the aromatic ring, facilitating the key bond-forming steps and often directing the regiochemical outcome of the reaction.

In synthetic strategies, dimethoxy aniline derivatives are common starting materials for constructing methoxy-activated indoles. The enhanced reactivity imparted by these groups allows for the diversification of synthetic pathways and the functionalization of the resulting indole core at positions that might otherwise be unreactive. This "methoxy activation" is a deliberate strategy employed by chemists to build complex, poly-functionalized indole derivatives.

Quinoline (B57606) and Quinazoline (B50416) Systems

Substituted anilines are fundamental starting materials for several classic named reactions that produce quinoline and quinazoline ring systems. This compound, with its reactive amino group and substituted benzene (B151609) ring, is a suitable precursor for these syntheses.

Classic methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses provide robust pathways to the quinoline core by reacting an aniline with various carbonyl-containing compounds under acidic or basic conditions. researchgate.netnih.govacs.orgresearchgate.net The specific substituents on the aniline precursor are incorporated into the final quinoline product, meaning the dimethoxy and methyl groups of this compound would be retained in the resulting benzo-fused ring, yielding a highly substituted quinoline derivative.

Similarly, quinazoline synthesis often proceeds from aniline or anthranilic acid derivatives. jchemrev.comdntb.gov.ua These methods allow for the construction of the quinazoline scaffold, which is a key component in numerous pharmacologically active molecules. nih.gov

| Reaction Name | Reactants with Aniline | Typical Conditions | Resulting Quinoline Feature |

|---|---|---|---|

| Skraup Synthesis | Glycerol, Sulfuric Acid, Oxidizing Agent (e.g., Nitrobenzene) | Strongly acidic, high temperature | Substituents from aniline retained on the benzene ring portion of quinoline. acs.org |

| Doebner-von Miller Reaction | α,β-Unsaturated Aldehydes or Ketones | Acid-catalyzed | Produces 2- and/or 4-substituted quinolines. researchgate.net |

| Friedländer Synthesis | o-aminoaryl aldehyde or ketone with a compound having an α-methylene group | Acid or base-catalyzed | Forms highly substituted quinolines from functionalized precursors. acs.orgnih.govsigmaaldrich.com |

Benzotriazinone and Oxadiazole Derivatives

The synthesis of other nitrogen-containing heterocycles, such as benzotriazinones and oxadiazoles, can also utilize aniline precursors. The most common route to benzotriazin-4(3H)-ones involves the diazotization of 2-aminobenzamides, which can be prepared from anilines. unb.cayoutube.com This pathway makes substituted anilines like this compound viable starting points for accessing these less common but pharmacologically important scaffolds, provided an ortho-carboxamido group is introduced.

For the synthesis of 1,3,4-oxadiazoles, a common strategy involves the cyclization of diacylhydrazines or the oxidative cyclization of acylhydrazones. Aniline derivatives can be converted into the necessary hydrazide precursors, which then undergo cyclization to form the oxadiazole ring. This multi-step sequence allows the incorporation of the substituted aromatic moiety from the initial aniline into the final heterocyclic product.

Intermediate in the Synthesis of Specialty Chemicals

Beyond its use in forming heterocyclic rings, this compound acts as an intermediate in the creation of specialty chemicals where the substituted aniline core imparts specific desired properties to the final molecule.

Advanced Functional Materials

Substituted anilines are foundational monomers for the synthesis of conducting polymers, most notably polyaniline (PANI). The electrical and optical properties of PANI can be finely tuned by introducing substituents onto the aniline monomer. The electron-donating methoxy and methyl groups of this compound would be expected to lower the oxidation potential of the monomer and modify the electronic bandgap of the resulting polymer. Such modifications are crucial in designing materials for specific applications in organic electronics, such as organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and sensors. acs.orgsigmaaldrich.com While pure polymers may not always suffice, the synthesis of new polymers and composites from highly functionalized monomers is a key area of research.

Dyes and Pigments (Research-focused on synthesis pathways)

The synthesis of azo dyes, which constitute the largest class of synthetic colorants, classically begins with the diazotization of a primary aromatic amine. nih.gov this compound is an ideal precursor for this process. The reaction involves treating the aniline with a source of nitrous acid (typically generated from sodium nitrite (B80452) and a strong acid) at low temperatures to form a highly reactive diazonium salt. nih.gov

This diazonium salt is then reacted with a coupling component—an electron-rich aromatic compound such as a phenol (B47542) or another aniline—in an electrophilic aromatic substitution reaction. nih.gov The specific substituents on both the diazonium salt (derived from the initial aniline) and the coupling partner determine the final color and properties of the dye. The electron-donating methoxy groups on the this compound-derived diazonium salt would act as powerful auxochromes, shifting the absorption spectrum of the resulting dye, typically towards longer wavelengths (a bathochromic shift), resulting in deeper colors. Research into these synthesis pathways allows for the creation of a vast library of colors with varied properties for applications in textiles, printing, and beyond. nih.govnih.gov

| Step | Process | Key Reagents | Intermediate/Product | Role of this compound |

|---|---|---|---|---|

| 1 | Diazotization | NaNO₂, HCl (or other strong acid) | Aromatic Diazonium Salt | The primary amine is converted to the -N₂⁺ group. |

| 2 | Azo Coupling | Electron-rich aromatic (e.g., phenol, naphthol, aniline) | Azo Dye | Forms the substituted aryl part of the final dye; substituents modulate color. nih.gov |

Chiral Derivatives and Stereoselective Synthesis

Stereoselective synthesis refers to chemical reactions that preferentially result in one stereoisomer over others. This is crucial in fields like medicinal chemistry, where different enantiomers or diastereomers of a molecule can have vastly different biological activities. Anilines can sometimes be used as precursors for chiral ligands or catalysts that facilitate asymmetric reactions. nih.govresearchgate.net The synthesis of such chiral derivatives often involves reacting the aniline with a chiral auxiliary or subjecting it to an asymmetric transformation. However, no literature has been identified that applies these principles specifically to this compound.

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product that incorporates portions of all starting materials. nih.govsciepub.com This approach is valued for its atom economy and ability to rapidly generate diverse molecular libraries. sciepub.comsciepub.com

Anilines are common components in many prominent MCRs, particularly isocyanide-based reactions like the Ugi and Passerini reactions.

Ugi Four-Component Reaction (U-4CR): The U-4CR typically involves the condensation of an amine, an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.govresearchgate.netnih.gov The amine component is fundamental to the initial formation of an imine, which then reacts with the other components. nih.gov While a wide variety of anilines can be used, specific studies employing this compound in this capacity have not been found. One study noted the use of a structurally related compound, 2,4-dimethoxybenzylamine, highlighting that substituted aromatic amines are indeed utilized in Ugi reactions. beilstein-journals.org

Passerini Three-Component Reaction (P-3CR): The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. nih.gov This reaction does not typically involve an amine as a primary reactant.

The utility of a specific aniline like this compound in an MCR would depend on its nucleophilicity, steric hindrance from the methyl and methoxy groups, and its influence on the stability of reaction intermediates. Without experimental data, its role remains undetermined.

Mechanistic Studies of Biological Activities of 2,4 Dimethoxy 3 Methylaniline and Its Derivatives

In Vitro Assays and Molecular Interaction Studies (excluding clinical trials)

While direct studies on 2,4-Dimethoxy-3-methylaniline are limited, research into structurally related aniline (B41778) derivatives demonstrates their potential as enzyme inhibitors. Derivatives of anilines have been investigated for their inhibitory effects on α-glucosidase, an enzyme crucial for carbohydrate digestion. Inhibition of this enzyme can delay glucose absorption, a key mechanism in managing postprandial hyperglycemia. researchgate.netnih.govnih.gov

Furthermore, in the context of viral diseases, derivatives of dimethoxyaniline have been explored as potential inhibitors of viral proteases. For instance, novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, which are synthesized from dimethoxyaniline precursors, have been analyzed through molecular docking. These computational studies suggest that such compounds can efficiently dock into the active site of the main protease (Mpro) of SARS-CoV-2, indicating a potential mechanism for inhibiting viral replication. This line of research highlights the foundational role of the dimethoxyaniline structure in designing molecules that can interact with and block the active sites of critical enzymes.

Derivatives containing the dimethoxy-anilino moiety have been identified as potent inhibitors of the c-Met receptor tyrosine kinase, a key target in cancer therapy due to its role in tumor development and metastasis. nih.govnih.gov Small molecule inhibitors can target the ATP-binding site of the c-Met kinase, blocking its phosphorylation and subsequent downstream signaling pathways that promote cell proliferation and survival. nih.govwikipedia.orgbiochempeg.com

One such class of compounds, 6,7-dimethoxy-4-anilinoquinolines, demonstrates the importance of the aniline structure in achieving high binding affinity. Molecular docking studies of these derivatives reveal their ability to fit within the ATP-binding site of the c-Met kinase, establishing key interactions that lead to potent inhibition. biochempeg.commedchemexpress.com Computational analyses, including the calculation of electronic charge density, are employed to predict the ability of these molecules to bind effectively to the receptor, guiding the design of more effective inhibitors. nih.gov

Table 1: Receptor Interaction Profile of a c-Met Inhibitor Class

| Compound Class | Target Receptor | Binding Site | Mechanism of Action |

| 6,7-dimethoxy-4-anilinoquinolines | c-Met Tyrosine Kinase | ATP-binding site | Competitive inhibition of ATP, blocking receptor phosphorylation and downstream signaling. wikipedia.orgbiochempeg.com |

Antimicrobial Activity at the Molecular Level (excluding safety/dosage)

Derivatives of aromatic amines have shown promise as antibacterial agents by targeting essential microbial enzymes. nih.gov A study on N-allylaminocyclohex-2-enones, synthesized from various anilines including the structurally similar 3,4-dimethoxyaniline, revealed moderate antibacterial activity. acs.org

The primary mechanism of action for these compounds has been investigated through molecular docking studies, which provide insight into their interaction with bacterial enzymes. acs.org These in silico analyses indicated a favorable binding affinity for the active site of dihydropteroate synthase (DHPS). acs.org DHPS is a crucial enzyme in the bacterial folate synthesis pathway, responsible for producing a precursor necessary for DNA synthesis. researchgate.netnih.govnih.gov By inhibiting DHPS, these aniline derivatives can disrupt bacterial growth and replication. The docking score for one such derivative was reported as -5.778 kcal·mol−1, suggesting strong interaction within the enzyme's active site. acs.org

Table 2: Antibacterial Activity of an Aniline Derivative

| Derivative | Bacterial Strain | MIC (μg/mL) | Putative Molecular Target |

| N-allylaminocyclohex-2-enone from aniline | Salmonella enteritidis | 31.25 | Dihydropteroate synthase (DHPS) acs.org |

The therapeutic potential of aniline derivatives extends to antifungal and antiparasitic applications, where they interfere with vital metabolic pathways in the respective pathogens. chemrxiv.orgchemrxiv.orgnih.gov

Antifungal Activity In vitro screening of N-allylaminocyclohex-2-enones derived from anilines has demonstrated moderate antifungal efficacy. acs.org For example, a derivative synthesized from 4-chloroaniline showed notable activity against Aspergillus fumigatus, a common fungal pathogen. acs.org While the precise molecular mechanism was not fully elucidated in this context, the activity of related compounds against microbial targets suggests that enzyme inhibition is a likely mode of action. nih.gov

Table 3: Antifungal Activity of an Aniline Derivative

| Derivative | Fungal Strain | MIC (μg/mL) |

| N-allylaminocyclohex-2-enone from 4-chloroaniline | Aspergillus fumigatus | 62.5 acs.org |

Antiparasitic Activity Certain synthetic compounds containing an allylamine structure derived from anilines have shown promising activity against Leishmania parasites. acs.orgacs.org The molecular mechanism is believed to involve the inhibition of pteridine reductase (PTR1). acs.orgacs.orgnih.gov PTR1 is a key enzyme in the folate salvage pathway of Leishmania, which allows the parasite to survive the effects of antifolate drugs that target the primary folate synthesis enzyme, dihydrofolate reductase (DHFR). mdpi.commdpi.com By inhibiting PTR1, these aniline derivatives can disrupt the parasite's ability to produce essential tetrahydrofolate, thereby halting its replication. nih.govmdpi.com This targeted inhibition makes PTR1 a significant focus for the development of new antileishmanial drugs. nih.govmdpi.com

Antioxidant Properties and Radical Scavenging Mechanisms

Derivatives of dimethoxyaniline exhibit significant antioxidant properties, primarily through their ability to scavenge free radicals. researchgate.netmdpi.comresearchgate.net The mechanism of action is rooted in the chemical structure of the aniline moiety, which can donate a hydrogen atom to neutralize reactive oxygen species. acs.org This activity is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, where the reduction of the DPPH radical is measured spectrophotometrically. aalto.fimdpi.com

The radical scavenging efficiency of aniline derivatives is highly influenced by the nature and position of substituents on the aromatic ring. acs.org The presence of electron-donating groups, such as methoxy (B1213986) (-OCH3) groups, on the aniline ring enhances the antioxidant activity. acs.org These groups increase the electron density on the ring and stabilize the resulting radical after hydrogen donation, making the compound a more effective scavenger. acs.org

Studies on N-allylaminocyclohex-2-enones derived from various anilines, including 3,4-dimethoxyaniline, have quantified this effect. The derivative bearing the 3,4-dimethoxy substitution demonstrated superior DPPH radical scavenging activity compared to derivatives with less electron-donating or electron-withdrawing groups. acs.org

Table 4: DPPH Radical Scavenging Activity of N-Allylaminocyclohex-2-enone Derivatives

| Aniline Precursor | Key Substituent(s) | IC50 (μg/mL) |

| 3,4-Dimethoxyaniline | 3,4-dimethoxy | 1.91 ± 0.081 acs.org |

| 3,4-(Methylenedioxy)aniline | 3,4-methylenedioxy | 4.31 ± 0.374 acs.org |

| 4-Methoxyaniline | 4-methoxy | 5.13 ± 0.275 acs.org |

| Aniline | None | 8.06 ± 0.340 acs.org |

| 4-Chloroaniline | 4-chloro | 276.57 ± 0.63 acs.org |

Structure-Activity Relationship (SAR) Studies for Molecular Design

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For derivatives of dimethoxyaniline, SAR studies have provided insights into how different substituents on the aniline ring and associated moieties influence their biological activities, such as antioxidant and anti-inflammatory effects.

One area of investigation has been the synthesis of N-allylaminocyclohex-2-enone derivatives from various aromatic amines, including a 3,4-dimethoxy-substituted aniline. In these studies, the electronic properties of the substituents on the aromatic amine were found to significantly impact the antioxidant activity. For instance, compounds with electron-rich substituents, such as the 3,4-dimethoxy groups, demonstrated potent antioxidant activity. acs.org This is attributed to their enhanced ability to donate a hydrogen atom to neutralize free radicals. acs.org Conversely, the presence of electron-withdrawing groups, like a para-nitro group, resulted in a loss of antioxidant activity. acs.org

In another study focusing on pterostilbene derivatives with a dimethoxyaniline moiety, SAR analysis revealed key structural features for potent inhibition of the NLRP3 inflammasome, a key player in inflammatory processes. researchgate.net These studies help in the rational design of new derivatives with improved potency and selectivity.

The following table summarizes the impact of different substituents on the antioxidant activity of some aniline derivatives, illustrating the principles of SAR. acs.org

| Compound ID | Aniline Substituent | Antioxidant Activity (IC50 in µg/mL) | Key Observation |

| 3a | Unsubstituted | 8.06 ± 0.340 | Retains some activity |

| 3c | 3,4-dimethoxy | 1.91 ± 0.081 | Highest activity due to strong electron-donating groups |

| 3d | 3,4-methylenedioxy | 4.31 ± 0.374 | High activity with electron-rich substituent |

| 3f | para-chloro | - | Retains some activity with a weakly deactivating group |

| 3g | para-nitro | No detectable activity | Loss of activity with a strongly deactivating group |

This data is illustrative of SAR principles in aniline derivatives related to the compound of interest.

Computational Approaches to Biological Activity (e.g., Molecular Docking)

Computational methods, particularly molecular docking, are powerful tools for elucidating the potential mechanisms of action of bioactive compounds by predicting their binding interactions with specific biological targets.

In studies of N-allylaminocyclohex-2-enone derivatives, molecular docking was employed to understand the binding affinity of these compounds with the bacterial enzyme dihydropteroate synthase (DHPS). acs.org For example, a derivative synthesized from simple aniline (compound 3a) showed a favorable binding affinity with a docking score of -5.778 kcal/mol. acs.org The docking simulation revealed that the compound engages in crucial hydrogen bonding and hydrophobic interactions within the active site of DHPS. acs.org Such computational insights are valuable for guiding the design of more potent enzyme inhibitors.

Molecular docking simulations for phenoxy-N-phenylaniline derivatives have also been used to investigate their potential as c-myc inhibitors in colorectal cancer. nih.gov These studies help in understanding the binding modes of the compounds and in designing new derivatives with improved inhibitory activity. nih.gov

The table below presents molecular docking data for an aniline derivative against dihydropteroate synthase (DHPS), highlighting the type of information obtained from such computational studies. acs.org

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interactions |

| 3a (Aniline derivative) | Dihydropteroate Synthase (DHPS) | -5.778 | Hydrogen bonding and hydrophobic interactions |

This data represents an example of molecular docking for a related aniline derivative.

Environmental Fate and Degradation Mechanisms of 2,4 Dimethoxy 3 Methylaniline Research Perspective

Degradation Pathways in Environmental Matrices

The degradation of 2,4-Dimethoxy-3-methylaniline in the environment can occur through photodegradation, biodegradation, and chemical oxidation. These processes can lead to the transformation of the parent compound into various intermediate products, and ultimately to mineralization.

Photodegradation, or photolysis, is a process where chemical compounds are broken down by light. In aquatic environments, direct photolysis of aromatic amines can occur through the absorption of solar radiation, while indirect photolysis involves reactions with photochemically generated reactive species such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). nih.govresearchgate.net

The photodegradation of aniline (B41778) derivatives in the presence of photosensitizers like titanium dioxide (TiO₂) has been studied, and the primary degradation mechanism is often initiated by the generation of electron-hole pairs upon UV irradiation. mdpi.comresearchgate.net The photogenerated holes can directly oxidize the aniline molecule or react with water to form highly reactive hydroxyl radicals. These radicals can then attack the aromatic ring, leading to a cascade of oxidative reactions.

For this compound, photodegradation is likely to proceed through several pathways:

Hydroxylation of the aromatic ring: Hydroxyl radicals can add to the benzene (B151609) ring, forming hydroxylated intermediates.

Oxidation of the amino group: The amino group can be oxidized, potentially leading to the formation of nitroso and nitro derivatives.

Demethylation and Demethoxylation: The methyl and methoxy (B1213986) groups can be cleaved from the aromatic ring.

Potential photodegradation products of this compound could include various hydroxylated and demethylated analogs, as well as ring-opened products. For instance, studies on other aniline derivatives have identified intermediates such as aminophenols and benzoquinones. researchgate.net

Table 1: Potential Photodegradation Mechanisms of this compound

| Mechanism | Description | Potential Products |

|---|---|---|

| Direct Photolysis | Absorption of UV radiation leading to bond cleavage. | Fragmented molecules, radical species. |

| Indirect Photolysis | Reaction with photochemically generated reactive oxygen species (e.g., •OH, ¹O₂). | Hydroxylated derivatives, quinones, ring-opened products. |

Biodegradation is a key process in the removal of organic pollutants from soil and water, mediated by microorganisms such as bacteria and fungi. The biodegradation of substituted anilines has been the subject of considerable research. frontiersin.orgnih.govoup.comnih.govnih.govasm.orgzju.edu.cnnih.gov

Bacteria capable of degrading aniline and its derivatives often employ oxygenases to initiate the breakdown of the aromatic ring. nih.govasm.orgzju.edu.cnnih.gov For this compound, the biodegradation is expected to be initiated by an aniline oxygenase, which would hydroxylate the aromatic ring to form a substituted catechol. The position of hydroxylation will be influenced by the existing methoxy and methyl groups.

Following the formation of the catechol intermediate, ring cleavage is the next critical step. This can occur via two main pathways:

Ortho-cleavage pathway: The aromatic ring is cleaved between the two hydroxyl groups of the catechol by a catechol 1,2-dioxygenase.

Meta-cleavage pathway: The ring is cleaved adjacent to one of the hydroxyl groups by a catechol 2,3-dioxygenase. frontiersin.org

The subsequent steps involve a series of enzymatic reactions that further break down the aliphatic intermediates, eventually leading to compounds that can enter central metabolic pathways, such as the Krebs cycle. The methoxy groups may be cleaved either before or after ring fission.

Several bacterial genera, including Pseudomonas, Moraxella, and Delftia, have been identified as being capable of degrading various substituted anilines. oup.comnih.govasm.orgzju.edu.cnnih.gov The rate and extent of biodegradation will depend on various environmental factors, including pH, temperature, oxygen availability, and the presence of a suitable microbial community.

Table 2: Proposed Biodegradation Pathway for this compound

| Step | Enzyme | Reaction | Intermediate/Product |

|---|---|---|---|

| 1. Initial Oxidation | Aniline oxygenase | Hydroxylation of the aromatic ring | 3,5-Dimethoxy-4-methylcatechol |

| 2. Ring Cleavage | Catechol 1,2-dioxygenase (ortho) or Catechol 2,3-dioxygenase (meta) | Cleavage of the aromatic ring | Muconic acid derivatives or hydroxymuconic semialdehyde derivatives |

| 3. Further Degradation | Various hydrolases, dehydrogenases, etc. | Breakdown of aliphatic intermediates | TCA cycle intermediates (e.g., succinate, acetate) |

In addition to photodegradation and biodegradation, this compound can be transformed by chemical oxidation and hydrolysis. However, aromatic amines are generally resistant to hydrolysis under typical environmental conditions. nih.gov

Chemical oxidation can be a significant transformation pathway in certain environmental matrices. Strong oxidizing agents, such as manganese oxides present in some soils and sediments, can oxidize aniline compounds. The oxidation of anilines can lead to the formation of polymeric products through radical coupling reactions. This process can result in the incorporation of the aniline moiety into the soil organic matter, a process known as humification.

The amino group is susceptible to oxidation, which can lead to the formation of radical cations. These reactive intermediates can then undergo a variety of reactions, including dimerization and polymerization.

Sorption and Leaching Behavior in Soil and Sediments

The mobility of this compound in the subsurface is largely controlled by its sorption to soil and sediment particles. Sorption is the process by which a chemical binds to a solid surface. The extent of sorption is a key factor in determining the potential for a compound to leach into groundwater.

For substituted anilines, sorption is influenced by several factors, including:

Soil organic matter content: Aromatic compounds like anilines tend to bind to the organic fraction of the soil. The sorption is often positively correlated with the soil organic carbon content (Koc). researchgate.net

Clay content and type: The mineral fraction of the soil, particularly clays, can also contribute to sorption, although to a lesser extent than organic matter for non-ionic organic compounds. acs.org

Soil pH: The basicity of the amino group (pKa) is a critical factor. At a pH below the pKa, the aniline will be protonated, forming a cation that can be strongly sorbed to negatively charged soil colloids through ion exchange. nih.gov The pKa of aniline is around 4.6, and the presence of electron-donating methoxy and methyl groups on this compound would be expected to slightly increase its pKa.

Covalent bonding: Anilines can also form covalent bonds with components of soil organic matter, leading to irreversible binding. nih.gov

The potential for leaching is inversely related to the strength of sorption. Compounds that are strongly sorbed to soil particles are less likely to be transported downwards with infiltrating water and are therefore less likely to contaminate groundwater. Given the potential for both hydrophobic partitioning into organic matter and cation exchange of the protonated form, this compound is expected to have low to moderate mobility in most soils.

Table 3: Factors Influencing Sorption and Leaching of this compound

| Factor | Influence on Sorption | Influence on Leaching |

|---|---|---|

| High Soil Organic Matter | Increases sorption | Decreases leaching |

| High Clay Content | Increases sorption | Decreases leaching |

| Low Soil pH (below pKa) | Increases sorption (ion exchange) | Decreases leaching |

Volatilization from Environmental Media

Volatilization is the process by which a chemical transfers from a liquid or solid phase to a gaseous phase. The tendency of a chemical to volatilize from water is described by its Henry's Law constant (H). A higher Henry's Law constant indicates a greater tendency to partition into the air.

The Henry's Law constant for aniline is relatively low (approximately 2.02 x 10⁻⁶ atm·m³/mol), indicating that it does not readily volatilize from water. nih.gov The presence of methoxy and methyl substituents on this compound is not expected to dramatically increase its volatility. Therefore, volatilization from moist soil surfaces and water bodies is likely to be a minor dissipation pathway for this compound.

Analytical Methods for Environmental Monitoring and Research (excluding risk assessment)

Accurate and sensitive analytical methods are essential for monitoring the presence and fate of this compound in environmental samples. The most common techniques for the determination of aniline and its derivatives are gas chromatography (GC) and high-performance liquid chromatography (HPLC). thermofisher.comchromatographyonline.comepa.govamecj.comnih.govresearchgate.netresearchgate.netsemanticscholar.orgrsc.orgmdpi.comresearchgate.netglsciences.comoup.comnih.gov

Sample Preparation: Due to the low concentrations expected in environmental samples and the complexity of the matrices, a sample preparation step is usually required to extract and concentrate the analyte and remove interferences. Common techniques include:

Liquid-liquid extraction (LLE): Using an organic solvent to extract the aniline from a water sample.

Solid-phase extraction (SPE): Passing the sample through a cartridge containing a sorbent that retains the analyte, which is then eluted with a small volume of solvent. thermofisher.comchromatographyonline.com

Solid-phase microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the sample to adsorb the analyte.

Accelerated solvent extraction (ASE): For solid samples like soil and sediment, using elevated temperature and pressure to rapidly extract the analyte. mdpi.com

Chromatographic Analysis: